molecular formula C7H9NO2 B122339 Ethyl 1H-pyrrole-2-carboxylate CAS No. 2199-43-1

Ethyl 1H-pyrrole-2-carboxylate

Cat. No.: B122339
CAS No.: 2199-43-1
M. Wt: 139.15 g/mol
InChI Key: PAEYAKGINDQUCT-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C7H9NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is commonly used as an intermediate in organic synthesis and has various applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1H-pyrrole-2-carboxylate can be synthesized through several methods. One common method involves the reaction of pyrrole with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the ester .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of pyrrolyllithium or pyrrolylmagnesium bromide, which react with ethyl chloroformate to yield the desired ester. This method is preferred due to its high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 1H-pyrrole-2-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is a precursor in the synthesis of drugs with anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound is used in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of ethyl 1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients. The ester group can undergo hydrolysis to release the active carboxylic acid, which then interacts with biological targets such as enzymes or receptors. The pyrrole ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s biological activity .

Comparison with Similar Compounds

    Pyrrole-2-carboxylic acid: Similar structure but lacks the ethyl ester group.

    Methyl 1H-pyrrole-2-carboxylate: Similar ester but with a methyl group instead of an ethyl group.

    Ethyl 1H-indole-2-carboxylate: Contains an indole ring instead of a pyrrole ring

Uniqueness: this compound is unique due to its specific ester group, which imparts distinct reactivity and solubility properties.

Properties

IUPAC Name

ethyl 1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-10-7(9)6-4-3-5-8-6/h3-5,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEYAKGINDQUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292290
Record name Ethyl pyrrole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2199-43-1
Record name 2199-43-1
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Record name Ethyl pyrrole-2-carboxylate
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Record name Ethyl 1H-pyrrole-2-carboxylate
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Record name 2-Ethoxycarbonylpyrrole
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Synthesis routes and methods

Procedure details

1H-pyrrole-2-carboxylic acid ethyl ester was prepared as follows: to a solution of 1H-pyrrole-2-carboxylic acid (10 mmol; Aldrich, Milwaukee, Wis.) in DCM (15 mL) was added oxalyl chloride (10 mmol) and 3 drops of DMF at 0° C. The solution was stirred at 0° C. for 30 minutes to form 1H-pyrrole-2-carbonyl chloride. Ethanol was added and the mixture was stirred at room temperature for 30 minutes. The mixture was concetrated to afford 1-carboxylic acid ethyl ester.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What intermolecular interactions are observed in the crystal structures of Ethyl 1H-pyrrole-2-carboxylate derivatives?

A: Crystallographic studies of this compound derivatives reveal key intermolecular interactions. For instance, in 2-(4-Chloro-N-{2-[(1H-pyrrol-2-yl)carbonyloxy]ethyl}anilino)this compound, intermolecular N—H⋯O hydrogen bonds connect molecules into layers. [] Similarly, in 2-(N-Phenylmethanesulfonamido)this compound, N—H⋯O hydrogen bonds form dimers, which are further linked by C—H⋯O and C—H⋯π interactions. [] These interactions contribute to the compound's solid-state packing and could influence its physicochemical properties.

Q2: Can this compound undergo Palladium-catalyzed C-H alkylation?

A: Yes, research indicates that this compound can undergo Palladium-catalyzed direct C-H alkylation. [] This reaction, facilitated by a Palladium(II) catalyst and norbornene, enables the selective alkylation of the pyrrole core at the C5 position. This finding highlights a valuable synthetic strategy for modifying the this compound scaffold, potentially leading to derivatives with altered properties.

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